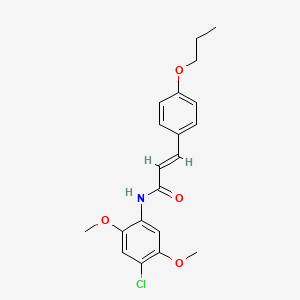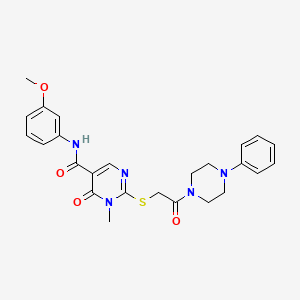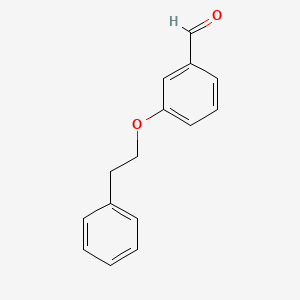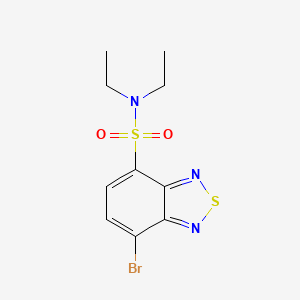![molecular formula C20H23NO2 B2790100 N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024193-21-2](/img/structure/B2790100.png)
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. JWH-250 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Mecanismo De Acción
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to a variety of physiological and biochemical effects, including pain relief, mood elevation, and appetite stimulation. This compound also has a high affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve mood, and stimulate appetite. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, this compound also has several limitations, including its potential for toxicity and its lack of selectivity for the CB1 receptor. Researchers must take these limitations into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. One area of interest is the development of this compound analogs with improved selectivity and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves the reaction of 2-methoxybenzyl chloride with 1-phenylcyclopentanone in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield this compound. The synthesis of this compound is relatively straightforward and can be accomplished using commercially available reagents.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. Research has indicated that this compound may be useful in the treatment of a variety of medical conditions, including chronic pain, anxiety, depression, and neurological disorders. This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIOYFWINLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)

![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)

![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)

![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)

![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)